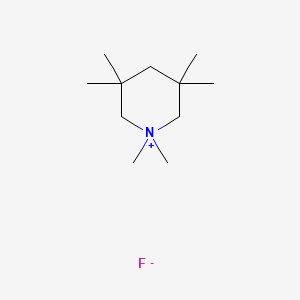
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, with six methyl groups attached to the ring. The fluoride ion is associated with the positively charged piperidinium ion, making it a salt. This compound is of interest in various fields of chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride typically involves the reaction of hexamethylpiperidine with a fluoride source. One common method is the reaction of hexamethylpiperidine with hydrogen fluoride gas or a fluoride salt such as sodium fluoride. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complex Formation: Metal salts such as palladium chloride or platinum chloride are used to form complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of alkylated piperidinium salts, while complex formation can result in metal-piperidinium complexes.
科学的研究の応用
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride involves its ability to donate or accept fluoride ions. This property makes it useful in catalysis and as a reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with nucleophiles and electrophiles to facilitate chemical transformations.
類似化合物との比較
Similar Compounds
1,1,3,3,5,5-Hexamethylpiperidin-1-ium chloride: Similar structure but with a chloride ion instead of fluoride.
1,1,3,3,5,5-Hexamethylpiperidin-1-ium bromide: Similar structure but with a bromide ion.
1,1,3,3,5,5-Hexamethylpiperidin-1-ium iodide: Similar structure but with an iodide ion.
Uniqueness
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride is unique due to the presence of the fluoride ion, which imparts different reactivity and properties compared to its chloride, bromide, and iodide counterparts. The fluoride ion is smaller and more electronegative, making the compound more reactive in certain types of chemical reactions, particularly those involving nucleophilic substitution.
特性
CAS番号 |
167695-76-3 |
|---|---|
分子式 |
C11H24FN |
分子量 |
189.31 g/mol |
IUPAC名 |
1,1,3,3,5,5-hexamethylpiperidin-1-ium;fluoride |
InChI |
InChI=1S/C11H24N.FH/c1-10(2)7-11(3,4)9-12(5,6)8-10;/h7-9H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
NOLMYBZBBQUUII-UHFFFAOYSA-M |
正規SMILES |
CC1(CC(C[N+](C1)(C)C)(C)C)C.[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
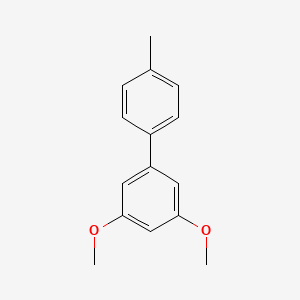

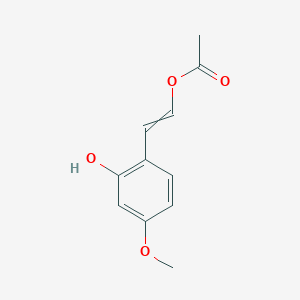
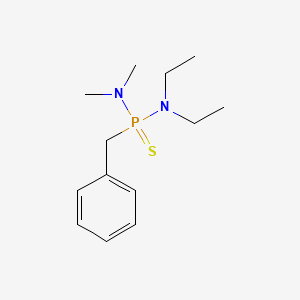

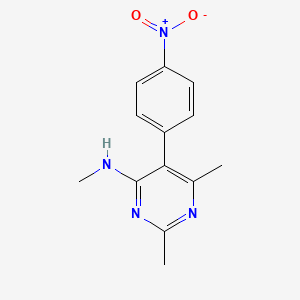
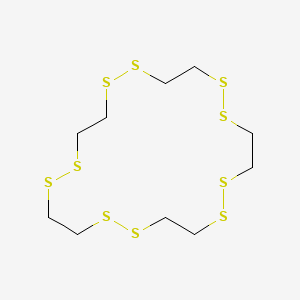

![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
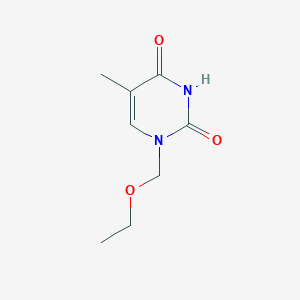
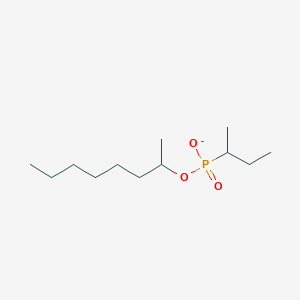
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
